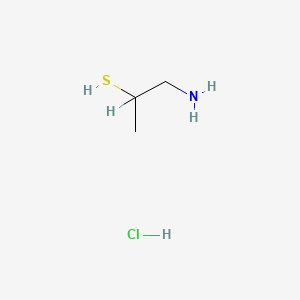

1-Amino-2-propanethiol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 161608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminopropane-2-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBCEYVAPRCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

598-36-7 (Parent) | |

| Record name | 2-Propanethiol, 1-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

127.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-16-1 | |

| Record name | 2-Propanethiol, 1-amino-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4146-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanethiol, 1-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-2-propanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Amino-2-propanethiol hydrochloride (CAS Number: 4146-16-1). The information herein is intended to support research, development, and formulation activities involving this compound.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀ClNS | |

| Molecular Weight | 127.64 g/mol | |

| CAS Number | 4146-16-1 | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| pKa (Thiol) | Not experimentally determined; predicted to be in the range of 8-10 | General knowledge on aminothiols |

| pKa (Amine) | Not experimentally determined; predicted to be in the range of 9-11 | General knowledge on primary amines |

| Solubility | Soluble in water |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical testing procedures.

Melting Point Determination

The melting point of a pure solid is a sharp, characteristic physical property that can be used for identification and as an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of high purity. Impurities will generally cause a depression and broadening of the melting range.

pKa Determination

The acid dissociation constants (pKa) of the amino and thiol groups are critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used. The system is maintained under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol group.

-

Procedure:

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is generated.

-

-

Data Analysis: The pKa values are determined from the half-equivalence points on the titration curve. For a molecule with two ionizable groups, two inflection points will be observed, corresponding to the pKa of the more acidic proton (thiol) and the less acidic proton (amine).

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects the bioavailability and formulation of a drug substance.

Methodology (Equilibrium Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Procedure:

-

The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the samples are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

-

Analysis: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: The pH of each saturated solution is measured after the experiment.

-

Data Presentation: The solubility is reported in mg/mL or µg/mL at each pH value.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

Caption: Physicochemical Characterization Workflow.

An In-depth Technical Guide to 1-Amino-2-propanethiol hydrochloride

CAS Number: 4146-16-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-2-propanethiol hydrochloride, a bifunctional organic compound containing both an amino and a thiol group. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide combines the available data with a broader discussion of the chemical class of aminothiols to provide a thorough understanding of its potential properties and applications.

Chemical and Physical Properties

This compound is a hydrochloride salt of 1-Amino-2-propanethiol. The presence of both a primary amine and a thiol group makes it a versatile building block in chemical synthesis. The quantitative data available for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀ClNS | PubChem[1] |

| Molecular Weight | 127.64 g/mol | PubChem[1] |

| IUPAC Name | 1-aminopropane-2-thiol;hydrochloride | PubChem[1] |

| CAS Number | 4146-16-1 | PubChem[1] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in water |

Synthesis and Reactivity

A generalized synthetic workflow is depicted below:

The reactivity of this compound is dictated by its two functional groups: the primary amine and the thiol.

-

Amine Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and Schiff base formation.

-

Thiol Group: The thiol group is also nucleophilic and is readily oxidized. It can undergo alkylation, addition to electrophilic double bonds (Michael addition), and form disulfide bonds upon oxidation. The reactivity of the thiol group is pH-dependent, with the thiolate anion being the more potent nucleophile.

Potential Applications in Research and Drug Development

While specific applications of this compound in drug development are not documented, the broader class of aminothiols is of significant interest in medicinal chemistry and materials science.

3.1. Antioxidant and Radioprotective Properties

Aminothiols are known for their antioxidant properties.[2][3] The thiol group can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This is a key mechanism of action for many radioprotective agents, which are compounds that reduce the damage to cells and tissues caused by ionizing radiation.[4][5] The general mechanism involves the aminothiol donating a hydrogen atom to a free radical, thus neutralizing it.

3.2. Building Block for Bioactive Molecules

The bifunctional nature of this compound makes it a useful building block for the synthesis of more complex molecules with potential biological activity. The amine and thiol groups can be selectively modified to introduce other functionalities or to link the molecule to other scaffolds. For instance, aminothiols can be used in the synthesis of chelating agents, enzyme inhibitors, and as components of peptidomimetics.[6][7]

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, a general protocol for a common reaction of aminothiols, the Michael addition to an α,β-unsaturated carbonyl compound, is provided below as a representative example.

General Protocol for Michael Addition of an Aminothiol

-

Dissolution: Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Aminothiol: To the stirred solution, add this compound (1.1 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to deprotonate the hydrochloride salt and catalyze the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired adduct.

Safety and Handling

Hazard Identification:

-

Causes skin irritation (H315).[1]

-

Causes serious eye irritation (H319).[1]

-

May cause respiratory irritation (H335).[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

First Aid:

-

In case of skin contact: Wash off with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential utility in various fields of chemical research, particularly as a building block for more complex molecules and as a potential antioxidant. While specific data on its applications are scarce, its structural similarity to other well-studied aminothiols suggests a range of possible activities and uses. Further research is needed to fully elucidate the properties and potential applications of this compound.

References

- 1. 2-Propanethiol, 1-amino-, hydrochloride | C3H10ClNS | CID 145727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cysteine and related aminothiols in cardiovascular disease, obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of aminothiols as a component of the plasma antioxidant system and relevance to homocysteine-mediated vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of endogenous thiols in protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Spectral Characterization of 1-Amino-2-propanethiol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 1-Amino-2-propanethiol hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectral data based on established principles of spectroscopy and data from analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided to facilitate laboratory investigation.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This information is crucial for the identification and structural elucidation of the compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: D₂O (deuterium oxide) is a common solvent for amine hydrochlorides to avoid the broad and often interfering N-H and S-H proton signals.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | CH-SH |

| ~3.1 - 3.3 | m | 2H | CH₂-NH₃⁺ |

| ~1.4 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: D₂O

| Chemical Shift (ppm) | Assignment |

| ~45 - 50 | CH₂-NH₃⁺ |

| ~35 - 40 | CH-SH |

| ~20 - 25 | CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3200 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| 2550 - 2600 | Weak | S-H stretch |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1500 - 1600 | Medium | N-H bend (asymmetric) |

| 1400 - 1450 | Medium | C-H bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 127/129 | [M+H]⁺ (isotopic peaks for Cl) |

| 91 | [M - HCl]⁺ |

| 74 | [CH(SH)CH₂NH₂]⁺ |

| 44 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of this compound in an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the molecular ion.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further confirmation of the compound's structure.

-

Visualizations

The following diagrams illustrate key workflows in the spectral characterization process.

chemical structure and molecular weight of 1-Amino-2-propanethiol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Molecular Properties

1-Amino-2-propanethiol hydrochloride is the hydrochloride salt of 1-Amino-2-propanethiol. The structure consists of a propane backbone with an amino group attached to the first carbon and a thiol group at the second carbon. The hydrochloride salt form enhances the stability and solubility of the compound.

Chemical Structure:

Molecular Formula: C₃H₁₀ClNS[1]

Molecular Weight: 127.64 g/mol [1][2]

Physicochemical Data

A comprehensive set of experimentally determined physicochemical properties for this compound is not available in peer-reviewed literature or chemical databases. The following table summarizes the available computed and basic data.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀ClNS | [1] |

| Molecular Weight | 127.64 g/mol | [1][2] |

| CAS Number | 4146-16-1 | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| Physical Appearance | Data not available |

Spectral Analysis

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not publicly available. For researchers planning to synthesize or work with this compound, generating this analytical data would be a critical step for structure confirmation and purity assessment.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in readily accessible scientific literature. General synthetic routes for aminothiols may be adaptable, but a specific, validated protocol for this molecule has not been identified. Similarly, no experimental protocols for its use in biological or chemical assays have been found.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the broader class of aminothiols is known for various biological activities, primarily related to their antioxidant and metal-chelating properties. These compounds can play a role in:

-

Radioprotection: Some aminothiols can mitigate the damaging effects of ionizing radiation.

-

Antioxidant Effects: The thiol group can act as a reducing agent, neutralizing reactive oxygen species.

-

Metal Chelation: Aminothiols can bind to heavy metal ions, a property utilized in the treatment of heavy metal poisoning.

Due to the lack of specific data, a logical workflow for initial investigation of this compound is proposed.

Conclusion

This compound is a sparsely documented chemical compound. While its fundamental chemical identity is established, a significant void exists in the scientific literature regarding its experimental properties, analytical data, and biological function. This guide serves to summarize the available information and highlight the areas requiring further investigation for researchers and professionals in drug development. The general properties of aminothiols suggest potential for antioxidant and chelating activities, but these have not been experimentally confirmed for this specific molecule.

References

An In-depth Technical Guide to the Safe Handling of 1-Amino-2-propanethiol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Amino-2-propanethiol hydrochloride (CAS No. 4146-16-1), a crucial aminothiol in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document also includes information on structurally similar compounds to provide a thorough understanding of the potential hazards.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound. While specific experimental data for this exact compound is limited, its properties can be inferred from available data and comparison with related molecules.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀ClNS | PubChem[1] |

| Molecular Weight | 127.64 g/mol | PubChem[1] |

| Appearance | Solid (inferred from similar compounds) | - |

| Solubility | Likely soluble in water | Inferred from hydrochloride salt form |

| Odor | Pungent, characteristic of thiols (mercaptans) | General thiol property |

Hazard Identification and GHS Classification

Based on aggregated GHS data, this compound is classified with the following hazards:

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

(Source: European Chemicals Agency (ECHA))[1]

Signal Word: Warning [1]

Hazard Pictograms:

Toxicological Information

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Harmful if absorbed through the skin. Causes skin burns and irritation.

-

Eye Contact: Causes serious eye damage.

-

Ingestion: Harmful if swallowed.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of aminothiols, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A robust selection of PPE is the first line of defense.

Caption: Essential personal protective equipment for handling this compound.

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from sources of ignition, heat, and incompatible materials such as oxidizing agents, strong acids, and strong bases.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Caption: Step-by-step workflow for responding to a spill of this compound.

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Reactivity and Incompatibility

Aminothiols are reactive compounds. The thiol group is a good nucleophile and can react with electrophiles.[5] It is also susceptible to oxidation.

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Reducing agents

Potential Role in Drug Development

Aminothiols, as bifunctional molecules containing both an amino and a thiol group, are valuable building blocks in medicinal chemistry. The amino group can be used for peptide bond formation or as a basic center, while the thiol group can act as a nucleophile, a reducing agent, or a ligand for metal ions. The use of amino acids and their derivatives as moieties in prodrug design has been shown to improve properties such as bioavailability and targeted delivery.[6]

Caption: The role of aminothiols as building blocks in prodrug development.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials should be collected in a sealed, properly labeled container.

Disclaimer

This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. All users should consult the Safety Data Sheet (SDS) provided by the supplier and be fully trained in the safe handling of hazardous chemicals.

References

- 1. 2-Propanethiol, 1-amino-, hydrochloride | C3H10ClNS | CID 145727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.fr [fishersci.fr]

- 5. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 1-Amino-2-propanethiol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-Amino-2-propanethiol hydrochloride. Due to the limited availability of direct stability data for this specific compound, this guide leverages data from its close structural analog, cysteamine hydrochloride (2-aminoethanethiol hydrochloride), to infer stability characteristics, degradation pathways, and handling procedures. The thiol group in both compounds makes them susceptible to similar degradation processes, primarily oxidation.

Chemical Properties and Inherent Instability

This compound is an aminothiol, a class of compounds known for their reactivity, largely dictated by the thiol (-SH) group. This functional group is susceptible to oxidation, which is the primary degradation pathway.

Key Physicochemical Data (for Cysteamine Hydrochloride as an Analog):

| Property | Value | Reference |

| Molecular Formula | C₂H₇NS · HCl | [1] |

| Molecular Weight | 113.6 g/mol | [1] |

| Melting Point | 66 - 68 °C | [2] |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [1] |

| Hygroscopicity | Hygroscopic; deliquescent above 35% relative humidity | [3][4] |

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is crucial to minimize its exposure to factors that accelerate degradation. Based on data for analogous compounds, the following storage conditions are recommended:

| Condition | Recommendation | Rationale | Citation |

| Temperature | -20°C for long-term storage. | Low temperatures significantly slow down the rate of oxidative degradation. | [1][5] |

| Refrigerated (2-8°C) for short-term storage. | While less effective than freezing, refrigeration still provides a significant improvement in stability over room temperature. | [6] | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The primary degradation pathway is oxidation, so removing oxygen is critical for stability. | [7] |

| Light | Protect from light. | Light can provide the energy to initiate and accelerate oxidative reactions. | [8] |

| Moisture | Keep in a tightly sealed container in a dry place. | The compound is hygroscopic and can absorb moisture, which can facilitate degradation. | [2][3][7] |

Degradation Pathway: Oxidation to Disulfide

The principal degradation pathway for aminothiols like this compound is the oxidation of the thiol group to form a disulfide. In this reaction, two molecules of the thiol are linked by a disulfide bond (-S-S-).

Caption: Oxidation of 1-Amino-2-propanethiol to its corresponding disulfide.

This oxidation can be catalyzed by the presence of oxygen, metal ions, and exposure to light.[9][10] The resulting disulfide is often less biologically active or may have a different toxicological profile.

Quantitative Stability Data (Based on Cysteamine Hydrochloride)

The following tables summarize the stability of cysteamine hydrochloride under various conditions, which can be used as a proxy for estimating the stability of this compound.

Table 1: Long-Term Stability of Cysteamine HCl (Solid State)

A long-term stability study on validation lots of cysteamine HCl stored at refrigerated conditions (average temperature of 5.6°C) was conducted.[6]

| Time Point (Months) | Assay (HPLC Weight %) | Purity (HPLC Area %) | Appearance |

| 0 | 99.8 | 99.9 | White crystalline powder |

| 3 | 99.7 | 99.9 | Conforms |

| 6 | 99.8 | 99.9 | Conforms |

| 12 | 99.7 | 99.8 | Conforms |

| 24 | 99.6 | 99.8 | Conforms |

| 36 | 99.5 | 99.7 | Conforms |

Table 2: Stability of Cysteamine Hydrochloride 0.5% Ophthalmic Solution

A study on compounded cysteamine eye drops demonstrated significant degradation at refrigerated temperatures compared to frozen storage.[5]

| Storage Temperature | 1 Week | 2 Weeks | 4 Weeks | 12 Weeks | 26 Weeks | 52 Weeks |

| +4°C (% remaining) | ~80% | ~70% | ~60% | ~40% | ~20% | <10% |

| -20°C (% remaining) | >95% | >95% | >95% | >90% | >90% | >85% |

These data strongly suggest that for solutions, frozen storage is essential to maintain the integrity of the aminothiol.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately determining the remaining active compound and quantifying degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Experimental Workflow for Stability Testing:

Caption: General workflow for a stability study of this compound.

HPLC Method (Adapted from Cysteamine Analysis): [11]

-

Column: C18 reverse-phase column (e.g., 3.5 µm, 15 cm x 4.6 mm).

-

Mobile Phase A: Aqueous sodium heptane sulfonate solution (pH 2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient is typically used to separate the polar parent compound from the less polar disulfide degradation product.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: 30°C.

-

Sample Preparation: To prevent oxidation during analysis, it is recommended to use a diluent containing an antioxidant and chelating agent, such as a solution of acetic acid and EDTA.[8]

Derivatization for Enhanced Detection:

Due to the lack of a strong chromophore, derivatization can be employed to enhance the sensitivity of detection, particularly for fluorescence detection. Common derivatizing agents for thiols include monobromobimane (mBBr) and N-(1-pyrenyl)maleimide (NPM).[4]

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7] The compound may have a strong, unpleasant odor ("stench").[7]

-

Hygroscopicity: As the compound is hygroscopic, minimize its exposure to atmospheric moisture.[7] Allow the container to warm to room temperature before opening to prevent condensation.

-

Air Sensitivity: Due to its sensitivity to air, it is advisable to handle the solid under an inert atmosphere, especially when weighing and preparing solutions.[7]

Conclusion

This compound is an inherently unstable compound, primarily due to the susceptibility of its thiol group to oxidation. To ensure its integrity for research and development purposes, it is imperative to store the compound in a solid, lyophilized form at -20°C under an inert atmosphere, protected from light and moisture. Aqueous solutions are particularly unstable and should be prepared fresh before use or stored frozen for very short periods. The stability of the compound should be monitored using a validated stability-indicating analytical method, such as HPLC. By adhering to these guidelines, researchers and drug development professionals can minimize degradation and ensure the quality and reliability of their studies.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of thiol binding to gold surfaces

An In-depth Technical Guide to the Mechanism of Thiol Binding to Gold Surfaces

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spontaneous assembly of organosulfur compounds, particularly thiols, onto gold surfaces represents one of the most robust and versatile strategies for surface functionalization in materials science, nanotechnology, and biomedicine. This process results in the formation of highly ordered, crystalline-like films known as self-assembled monolayers (SAMs). The stability and unique properties of the gold-thiolate bond provide an ideal platform for controlling interfacial properties, making it a cornerstone technology for the development of biosensors, drug delivery systems, and advanced biomaterials. This guide provides a detailed technical overview of the core binding mechanism, the structural characteristics of the resulting monolayers, key experimental protocols for their preparation and characterization, and a summary of critical quantitative data.

The Core Mechanism of Thiol-Gold Interaction

The formation of a thiol SAM on a gold surface is a spontaneous chemisorption process driven by the strong, specific affinity between sulfur and gold.[1] The mechanism can be understood as a multi-step process involving the formation of a stable gold-thiolate bond and the subsequent organization of the alkyl chains.

The Nature of the Gold-Sulfur Bond

The interaction is more complex than a simple adsorption. The widely accepted mechanism involves an oxidative addition of the thiol's sulfur-hydrogen (S-H) bond to the gold surface, followed by the reductive elimination of hydrogen.[2] This results in the formation of a gold-thiolate (Au-S-R) species. The Au-S bond is considered semi-covalent, with a bond strength significantly greater than physisorption interactions but slightly less than a true covalent bond.[3] This strong interaction is the primary driving force for the assembly.[1]

Several models describe the precise binding site of the sulfur atom on the gold lattice. While initial theories suggested binding at the threefold hollow sites of the Au(111) surface, more recent evidence points to a more complex interface involving gold adatoms extracted from the surface.[4][5] These adatoms form "staple" motifs (e.g., RS–Au–SR), which can bind to the gold substrate and contribute to the overall stability and structure of the monolayer.[4]

Thermodynamics and Kinetics of SAM Formation

The self-assembly process is characterized by two distinct kinetic regimes.[1]

-

Initial Fast Adsorption: Upon immersion of a gold substrate into a dilute thiol solution (typically ~1 mM in ethanol), thiol molecules rapidly and randomly adsorb onto the surface.[6][7] In this initial phase, the alkyl chains of the thiols tend to lie parallel to the gold surface.[2]

-

Slow Organization Phase: As surface coverage increases, lateral pressure and van der Waals interactions between the alkyl chains force the molecules into a more upright orientation.[2] This is a slower, annealing-like process where molecules rearrange into densely packed, ordered domains. Achieving a highly ordered, crystalline-like monolayer often requires incubation times of 24-48 hours.[6][8]

The overall process is energetically favorable due to the strong gold-thiolate bond formation (~40-50 kcal/mol) and the cumulative effect of the weaker van der Waals interactions between adjacent alkyl chains, which contribute significantly to the stability and order of the final monolayer.[2]

Structure of Thiol Self-Assembled Monolayers (SAMs)

Alkanethiols on a flat Au(111) surface form a well-defined, densely packed monolayer. The molecules typically adopt an all-trans conformation to maximize van der Waals forces between chains.

-

Crystalline Packing: The most common structure is a commensurate (√3 × √3)R30° lattice relative to the underlying Au(111) atomic lattice.[9] This corresponds to a surface density of approximately 4.6 x 10¹⁴ molecules/cm².[6]

-

Molecular Tilt: To optimize the van der Waals interactions between the alkyl chains, the molecules are uniformly tilted from the surface normal by approximately 30 degrees.[2]

-

Influence of Chain Length: The stability and order of the SAM are highly dependent on the length of the alkyl chain. Thiols with chains shorter than 10 carbons tend to form less ordered and less stable monolayers, as the van der Waals forces are insufficient to drive a high degree of packing.[10] Longer chains result in more crystalline and robust films.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the thiol-gold interface, compiled from experimental and theoretical studies.

Table 1: Thiol-Gold Interfacial Bond Properties

| Parameter | Value | Unit | Notes |

| Au-S Bond Energy | 40 - 50 (167 - 209) | kcal/mol (kJ/mol) | Semi-covalent bond strength.[2][3] |

| Au-S Bond Length | 2.3 - 2.5 | Å | Varies with binding site and coordination.[4][11] |

| Unbinding Force (Single Molecule) | 0.6 - 1.1 | nN | Measured by Atomic Force Microscopy (AFM); dependent on pH and surface oxidation.[12][13] |

Table 2: Structural Properties of Alkanethiol SAMs on Au(111)

| Parameter | Value | Unit | Notes |

| Surface Coverage (Full Monolayer) | ~4.6 x 10¹⁴ | molecules/cm² | Corresponds to the (√3 × √3)R30° structure.[6] |

| Surface Coverage (Nanoparticles) | 4.3 - 10.0 | molecules/nm² | Varies with ligand chain length and nanoparticle curvature.[3][14] |

| Alkyl Chain Tilt Angle | ~30 | degrees | Tilt from the surface normal.[2] |

| Monolayer Thickness (C10 Thiol) | ~1.5 | nm | Measured by XPS; consistent with upright orientation.[15] |

Experimental Protocols

Reproducible formation and characterization of high-quality SAMs require meticulous attention to experimental detail.

Protocol for SAM Preparation on a Gold Substrate

This protocol describes a standard solution-based method for forming an alkanethiol SAM.[8][16]

-

Substrate Preparation:

-

Use gold-coated substrates (e.g., glass slides or silicon wafers with a Ti or Cr adhesion layer).

-

Clean the substrate immediately before use. A common method is cleaning with "piranha" solution (a 3:7 v/v mixture of 30% H₂O₂ and concentrated H₂SO₄). Extreme caution is required when handling piranha solution.

-

Alternatively, UV-ozone cleaning or argon plasma cleaning can be used.

-

Rinse the cleaned substrates thoroughly with deionized water and then with 200-proof ethanol. Dry under a stream of dry nitrogen.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of the desired alkanethiol in 200-proof ethanol.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

-

For thiols with functional head groups (e.g., -COOH or -NH₂), the pH of the solution may need to be adjusted to ensure solubility and proper assembly.[8]

-

-

Self-Assembly:

-

Place the clean, dry gold substrates in individual, clean glass containers.

-

Immerse the substrates completely in the thiol solution. Use tweezers to handle the substrates.

-

To minimize oxidation, reduce the headspace in the container and backfill with an inert gas like dry nitrogen before sealing.[8]

-

Allow the self-assembly to proceed for 24-48 hours at room temperature for optimal monolayer ordering.[8]

-

-

Post-Assembly Rinsing:

-

Remove the substrates from the thiol solution.

-

Rinse thoroughly with fresh ethanol for 10-15 seconds to remove non-chemisorbed molecules.[8]

-

For robust monolayers, a brief sonication (1-3 minutes) in fresh ethanol can be performed to remove loosely bound species.[16]

-

Perform a final rinse with ethanol and dry the substrates under a stream of dry nitrogen.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, preferably under nitrogen in a desiccator or sealed container. Minimize exposure to ambient air and light to prevent oxidation and degradation.[10]

-

Methodology for X-ray Photoelectron Spectroscopy (XPS) Characterization

XPS is used to verify the chemical composition of the SAM and the nature of the sulfur-gold bond.[17]

-

Instrument Setup:

-

Use an XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV).

-

Maintain the analysis chamber under ultra-high vacuum (UHV) conditions (<10⁻⁹ torr).

-

-

Data Acquisition:

-

Acquire a wide survey scan (e.g., 0-1100 eV binding energy) with a high pass energy (e.g., 80 eV) to identify all elements present on the surface.

-

Perform high-resolution scans of the relevant elemental regions: S 2p, C 1s, and Au 4f, using a lower pass energy (e.g., 20 eV) for better spectral resolution.[17]

-

Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.[17]

-

-

Data Analysis:

-

Sulfur (S 2p): The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond. It appears as a doublet (S 2p₃/₂ and S 2p₁/₂). A peak for the S 2p₃/₂ component at ~162 eV is characteristic of a thiolate species bound to gold.[15] A peak at ~163.5-164 eV would indicate the presence of unbound, physisorbed thiol or disulfide species.[15] Higher binding energy peaks (>165 eV) are indicative of sulfur oxidation (sulfonates), which can result from air exposure.[10]

-

Carbon (C 1s): The C 1s spectrum will show a primary peak around 285 eV, corresponding to the hydrocarbon chain. Functional terminal groups will produce additional peaks at higher binding energies.

-

Monolayer Thickness: The thickness of the SAM can be estimated from the attenuation of the Au 4f substrate signal by the overlying organic layer, using angular-resolved XPS measurements or established calculation models.[15]

-

Methodology for Scanning Tunneling Microscopy (STM) Characterization

STM provides real-space images of the SAM at the atomic and molecular level, revealing the packing structure, domain boundaries, and defects.[18][19]

-

Substrate and Tip Preparation:

-

Use atomically flat Au(111) substrates (e.g., grown on mica) for high-resolution imaging.

-

Prepare the SAM as described in Protocol 5.1.

-

Use an electrochemically etched tungsten (W) or mechanically cut Pt/Ir tip.

-

-

Imaging Conditions:

-

Perform imaging under UHV conditions to ensure a clean and stable environment. Imaging can also be done in air or liquid, but with potentially lower resolution and stability.

-

Typical imaging parameters for alkanethiol SAMs are a sample bias voltage of ±300 mV to ±1 V and a tunneling current of 5-30 pA.[19] A high tunnel gap impedance is often necessary to achieve stable molecular resolution without damaging the monolayer.[18]

-

-

Data Analysis:

-

Lattice Structure: Analyze the periodicity and symmetry of the molecular features in the STM images to determine the packing structure (e.g., (√3 × √3)R30°).

-

Defects and Morphology: Identify and characterize surface defects such as domain boundaries, etch pits (vacancy islands), and step edges. The presence of vacancy islands is often considered evidence of the gold adatom mechanism.[5]

-

Thermal Stability: The thermal stability and phase transitions of the SAM can be studied in situ by imaging the surface while annealing the sample to different temperatures.[19]

-

Visualizations of Key Concepts and Workflows

References

- 1. lee.chem.uh.edu [lee.chem.uh.edu]

- 2. researchgate.net [researchgate.net]

- 3. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of the gold–sulphur interface: from self-assembled monolayers to clusters - Nanoscale (RSC Publishing) DOI:10.1039/C5NR03497C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. if.tugraz.at [if.tugraz.at]

- 7. agilent.com [agilent.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Surface-site reactivity in small-molecule adsorption: A theoretical study of thiol binding on multi-coordinated gold clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. How to Use Localized Surface Plasmon for Monitoring the Adsorption of Thiol Molecules on Gold Nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 17. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.acs.org [pubs.acs.org]

fundamental principles of self-assembled monolayers with aminothiols

An In-depth Technical Guide to the Fundamental Principles of Self-Assembled Monolayers with Aminothiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of self-assembled monolayers (SAMs) formed from aminothiols. It covers the spontaneous formation of these highly ordered molecular layers, key characterization techniques, and their applications, with a particular focus on their relevance to drug development and biomaterial interfaces.

Core Principles of Aminothiol SAM Formation

Self-assembled monolayers are ordered molecular assemblies that spontaneously form on a substrate.[1] The process is driven by the chemical affinity between the headgroup of the molecule and the substrate, as well as intermolecular interactions between the molecular chains.[2] For aminothiols, the thiol (-SH) headgroup has a strong affinity for noble metal substrates like gold, silver, and copper, forming a stable covalent bond.[1][2]

The formation of an aminothiol SAM on a gold substrate typically involves several key steps:

-

Adsorption: The thiol headgroup chemisorbs onto the gold surface, leading to the cleavage of the S-H bond and the formation of a strong gold-thiolate (Au-S) bond.[1] This interaction is energetically favorable, with a bond strength on the order of 100 kJ/mol.[1]

-

Organization: Initially, the adsorbed molecules may exist in a disordered state or a "lying down phase" at low surface coverage.[1] As more molecules adsorb, van der Waals interactions between the alkyl or aryl backbones of the aminothiol molecules drive them to arrange into a densely packed, ordered, and oriented monolayer.[1][2]

-

Surface Functionality: The terminal amino (-NH2) groups are exposed at the monolayer-ambient interface, providing a reactive surface that can be further functionalized for various applications, such as the immobilization of biomolecules.[3][4]

The quality and ordering of the resulting SAM are influenced by several factors, including the cleanliness of the substrate, the purity of the aminothiol, the solvent used, and the immersion time.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for aminothiol SAMs, compiled from various sources.

| Property | Value | Substrate | Aminothiol | Reference |

| Au-S Bond Energy | ~100 kJ/mol | Gold | Alkanethiols | [1] |

| Si-O Covalent Bond Energy | 452 kJ/mol | Hydroxylated Surfaces | Trichlorosilane | [1] |

| Surface pK1/2 of 4-aminothiophenol | 5.3 | Gold | 4-aminothiophenol | [6] |

Table 1: Physicochemical Properties of Aminothiol SAMs

| Terminating Group | Contact Angle (°) with Water | Surface Character | Reference |

| -CH3 (Methyl) | ~110° | Hydrophobic | [7][8] |

| -OH (Hydroxyl) | < 20° | Hydrophilic | [7][8] |

| -COOH (Carboxylic Acid) | < 20° | Hydrophilic | [8] |

| Untreated Platinum | ~40° | Hydrophilic | [9] |

| SAM from solution on Platinum | 126° | Hydrophobic | [9] |

| SAM from vapor on Platinum | 72° | Hydrophilic | [9] |

Table 2: Water Contact Angles for Various SAM Terminations

Experimental Protocols

Detailed methodologies for the preparation and characterization of aminothiol SAMs are crucial for reproducible results.

Preparation of Aminothiol SAMs on Gold

This protocol is adapted from standard procedures for forming high-quality SAMs.[5]

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a chromium or titanium adhesion layer).[5]

-

Aminothiol compound (e.g., 11-amino-1-undecanethiol).

-

200 proof ethanol.[5]

-

Concentrated ammonium hydroxide (NH4OH) or hydrochloric acid (HCl) for pH adjustment.[5]

-

Clean glass or polypropylene containers.

-

Tweezers.

-

Dry nitrogen gas.

Procedure:

-

Substrate Cleaning: Clean the gold substrates by sonicating them in ethanol for 10 minutes, followed by rinsing with fresh ethanol and drying under a stream of dry nitrogen.[10] For more rigorous cleaning, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution.

-

Solution Preparation: Prepare a 1-2 mM solution of the aminothiol in ethanol in a clean container.[11] For amine-terminated thiols, adjust the pH to approximately 12 by adding a few drops of concentrated ammonium hydroxide to ensure the amino group is deprotonated.[5]

-

Self-Assembly: Immerse the clean gold substrates into the aminothiol solution using tweezers.[5] To minimize oxidation, reduce the headspace in the container and backfill with dry nitrogen gas.

-

Incubation: Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature.[5] Longer incubation times generally result in more ordered monolayers.[5]

-

Rinsing and Drying: Remove the substrates from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry under a stream of dry nitrogen.[12]

-

Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination and oxidation.[5]

Characterization Techniques

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[13][14]

Experimental Workflow:

-

Sample Introduction: The SAM-coated substrate is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα).[13]

-

Photoelectron Emission: The X-rays excite core-level electrons, causing them to be emitted from the surface.

-

Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Spectral Analysis: The binding energy of the electrons is calculated from their kinetic energy. The resulting spectrum shows peaks characteristic of the elements present and their chemical states. For aminothiol SAMs, key regions to analyze are the N 1s (for the amino group), S 2p (for the thiolate bond to gold), C 1s, and Au 4f peaks.[12][15]

AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale.[16][17] It can be used to assess the morphology, roughness, and presence of defects in the SAM.[18]

Experimental Workflow:

-

Sample Mounting: The SAM-coated substrate is mounted on the AFM sample stage.

-

Cantilever Approach: A sharp tip at the end of a flexible cantilever is brought into close proximity to the sample surface.

-

Scanning: The tip is scanned across the surface in a raster pattern.

-

Tip-Sample Interaction: Forces between the tip and the sample (e.g., van der Waals, electrostatic) cause the cantilever to deflect.[19]

-

Detection: A laser beam is reflected off the back of the cantilever onto a position-sensitive photodiode to measure the deflection.

-

Image Generation: A feedback loop maintains a constant tip-sample interaction (e.g., constant force in contact mode or constant oscillation amplitude in tapping mode) by adjusting the height of the scanner. This height adjustment is used to generate a three-dimensional topographical image of the surface.

This technique measures the contact angle of a liquid droplet on a solid surface, which provides information about the surface's wettability and surface free energy.[20] It is a simple yet powerful method to confirm the successful formation of a SAM and to characterize its terminal functionality.[9]

Experimental Workflow:

-

Sample Placement: The SAM-coated substrate is placed on a horizontal stage.

-

Droplet Deposition: A small droplet of a probe liquid (typically deionized water) is carefully deposited onto the surface.[20]

-

Image Capture: A camera captures a profile image of the droplet on the surface.

-

Contact Angle Measurement: Software analyzes the image to determine the angle at the three-phase (solid-liquid-vapor) contact line.[20] A high contact angle indicates a hydrophobic surface (e.g., for methyl-terminated SAMs), while a low contact angle indicates a hydrophilic surface (e.g., for amino- or carboxyl-terminated SAMs).[7][8]

Applications in Drug Development

The ability to precisely control surface chemistry makes aminothiol SAMs valuable tools in drug discovery and development.[21][22][23]

Biosensor Development:

Aminothiol SAMs can be used to create well-defined surfaces for immobilizing biomolecules, such as enzymes, antibodies, or DNA, for biosensing applications.[11] The terminal amino groups provide convenient handles for covalent attachment of these biomolecules.

Drug Delivery Systems:

Peptide-based drug delivery systems can be designed using self-assembly principles.[21] While not a direct application of aminothiol SAMs on a solid substrate, the fundamental understanding of self-assembly gained from studying these systems is crucial for designing peptide-based nanocarriers for targeted drug delivery.[22]

Biomaterial Interfaces:

Aminothiol SAMs can be used to modify the surface of medical implants to improve their biocompatibility and control protein adsorption and cell adhesion.[8] By presenting specific chemical cues, these monolayers can direct biological responses at the material-tissue interface.

References

- 1. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 2. lee.chem.uh.edu [lee.chem.uh.edu]

- 3. researchgate.net [researchgate.net]

- 4. Amino-terminated biphenylthiol self-assembled monolayers as highly reactive molecular templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 7. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dataphysics-instruments.com [dataphysics-instruments.com]

- 10. researchgate.net [researchgate.net]

- 11. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 12. mdpi.com [mdpi.com]

- 13. XPS and ToF-SIMS Investigation of α-Helical and β-Strand Peptide Adsorption onto SAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sequence, Structure, and Function of Peptide Self-assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rsc.org [rsc.org]

- 17. Atomic force microscopy of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. AFM force measurements between SAM-modified tip and SAM-modified substrate in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tau.ac.il [tau.ac.il]

- 21. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Formation of Self-Assembled Monolayers with 1-Amino-2-propanethiol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) on gold substrates using 1-Amino-2-propanethiol hydrochloride. SAMs are highly organized molecular assemblies that spontaneously form on a surface, offering a versatile platform for controlling surface properties at the molecular level. Amine-terminated SAMs, such as those formed from this compound, are of particular interest in various fields, including biosensor development, drug delivery, and fundamental cell biology studies, due to their ability to present functional amine groups at the interface.

Introduction

Self-assembled monolayers of organosulfur compounds on noble metal surfaces, particularly thiols on gold, represent a cornerstone of nanotechnology and surface science. The strong affinity between sulfur and gold drives the formation of a stable, ordered monolayer. This compound is a short-chain thiol featuring a terminal amine group. The presence of the amine functionality allows for subsequent covalent modification, immobilization of biomolecules, or tailoring of surface charge and wettability. This protocol outlines the necessary steps, from substrate preparation to monolayer characterization, to achieve high-quality, reproducible amine-terminated SAMs.

Data Presentation

The successful formation of a SAM is typically verified through various surface characterization techniques. While specific quantitative data for SAMs derived from this compound is not extensively available in the cited literature, the following table provides a template for researchers to populate with their own experimental data. This structured format allows for easy comparison and documentation of monolayer properties.

| Characterization Technique | Parameter | Expected Value/Range | Reference/Notes |

| Contact Angle Goniometry | Advancing Water Contact Angle (θA) | 40° - 70° | Dependent on surface packing and protonation state of the amine group. |

| Hysteresis (θA - θR) | < 10° | Low hysteresis indicates a smooth, homogeneous surface. | |

| Ellipsometry | Monolayer Thickness | 4 - 8 Å | Theoretical length of the molecule can be calculated for comparison. |

| X-ray Photoelectron Spectroscopy (XPS) | N 1s Binding Energy | ~400 eV (free amine)~401-402 eV (protonated amine) | Can be used to assess the chemical state of the terminal amine groups. |

| S 2p Binding Energy | ~162 eV (thiolate bound to gold) | Confirms the covalent attachment of the thiol to the gold surface. | |

| Fourier-Transform Infrared Spectroscopy (FTIR) | N-H stretching vibrations | 3300 - 3500 cm-1 | Provides information on the presence and hydrogen bonding of the amine groups. |

Experimental Protocols

This section details the methodologies for the key steps in the formation of this compound SAMs. Adherence to these protocols is crucial for obtaining high-quality and reproducible monolayers.

Materials and Reagents

-

This compound (CAS: 4146-16-1)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

200 proof ethanol (absolute ethanol)

-

Ammonium hydroxide (NH4OH) or Triethylamine (TEA) for pH adjustment

-

Deionized (DI) water (18.2 MΩ·cm)

-

Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION REQUIRED

-

Clean glassware (beakers, petri dishes, vials)

-

Tweezers for handling substrates

-

Sonicator

-

Nitrogen gas source for drying

Substrate Preparation (Gold Surface Cleaning)

A pristine gold surface is paramount for the formation of a well-ordered SAM.

-

Solvent Cleaning:

-

Place the gold substrates in a beaker with ethanol.

-

Sonicate for 10-15 minutes.

-

Rinse thoroughly with DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Piranha Etching (for deep cleaning, perform in a fume hood with appropriate personal protective equipment):

-

Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care.

-

Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

-

Immerse the gold substrates in the piranha solution for 5-10 minutes.

-

Carefully remove the substrates using tweezers and rinse extensively with DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

Use the cleaned substrates immediately for SAM formation.

-

Preparation of this compound Solution

-

Concentration: Prepare a 1-10 mM solution of this compound in absolute ethanol. A common starting concentration is 1 mM.

-

pH Adjustment: To deprotonate the amine hydrochloride and facilitate the self-assembly of the free amine, the pH of the solution needs to be adjusted.

-

Slowly add a few drops of a base such as ammonium hydroxide or triethylamine to the thiol solution.

-

Monitor the pH using pH paper or a pH meter, aiming for a pH of approximately 10-12.

-

-

Sonication: Sonicate the prepared solution for 5-10 minutes to ensure the thiol is fully dissolved.

Self-Assembled Monolayer Formation

-

Immersion: Place the clean, dry gold substrates in the prepared this compound solution.[1] Ensure the entire gold surface is submerged.

-

Incubation:

-

Seal the container to minimize solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times can lead to more ordered monolayers.

-

For optimal results, the process can be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

-

Post-Assembly Rinsing and Drying

-

Removal: Carefully remove the substrates from the thiol solution using clean tweezers.

-

Rinsing:

-

Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

-

A brief sonication (1-2 minutes) in fresh ethanol can also be performed to ensure a clean monolayer.

-

-

Drying: Dry the substrates under a gentle stream of nitrogen gas.

-

Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator or under an inert atmosphere, until further use.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the formation of a this compound SAM on a gold substrate.

Caption: Experimental workflow for SAM formation.

Logical Relationship of Key Parameters

The quality of the resulting SAM is dependent on several critical parameters. This diagram shows the logical relationship between these factors and the final monolayer properties.

Caption: Key parameters influencing SAM quality.

References

Application Notes and Protocols: Surface Functionalization of Gold Nanoparticles with 1-Amino-2-propanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, with significant potential in biomedical applications such as drug delivery, bio-sensing, and medical diagnostics.[1][2] Their utility is greatly enhanced by surface functionalization, which allows for the attachment of various molecules to tailor their properties for specific applications.[1][3] The functionalization with thiol-containing ligands is a common and robust method due to the strong affinity between gold and sulfur.[4]

This document provides detailed protocols for the surface functionalization of gold nanoparticles with 1-Amino-2-propanethiol hydrochloride. This process imparts a positive surface charge to the nanoparticles, which can be advantageous for electrostatic interactions with negatively charged biological molecules like nucleic acids and certain proteins.[5] We present a comprehensive guide covering the synthesis of AuNPs, the functionalization procedure, characterization techniques, and potential applications.

Data Presentation: Physicochemical Characterization

The successful functionalization of gold nanoparticles with this compound can be monitored by observing changes in their physicochemical properties. The following table summarizes typical quantitative data obtained before and after functionalization. Note that the values for the functionalized AuNPs are representative for amino-thiol ligands and may vary slightly depending on the specific experimental conditions.

| Parameter | Citrate-Capped AuNPs (Unfunctionalized) | 1-Amino-2-propanethiol Functionalized AuNPs | Technique | Reference |

| Hydrodynamic Diameter (nm) | ~20 nm | ~25-30 nm | Dynamic Light Scattering (DLS) | [6] |

| Zeta Potential (mV) | -23.9 mV | -14.8 mV to positive values | Zeta Potential Measurement | [1][7] |

| Surface Plasmon Resonance (λmax, nm) | ~520 nm | ~525-530 nm (slight red-shift) | UV-Vis Spectroscopy | [2] |

Experimental Protocols

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-capped gold nanoparticles, which will serve as the precursor for functionalization.

Materials:

-

Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

-

Trisodium citrate dihydrate (1% w/v)

-

Ultrapure water

-

All glassware must be scrupulously cleaned.

Procedure:

-

In a clean round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly add 10 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.

-

The color of the solution will change from pale yellow to colorless, then to gray, and finally to a deep red or wine color.

-

Continue boiling and stirring for an additional 15 minutes.

-

Remove the flask from the heat and allow it to cool to room temperature while still stirring.

-

Store the resulting citrate-capped AuNP solution at 4°C.

Surface Functionalization with this compound

This protocol details the ligand exchange reaction to replace the citrate capping agent with this compound.

Materials:

-

Citrate-capped AuNP solution (from Protocol 1)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Ultrapure water

-

Centrifuge

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, dissolve an appropriate amount to achieve a concentration of 10 mM.

-

In a sterile microcentrifuge tube, mix a defined amount of the citrate-capped AuNPs (e.g., 0.001 nmol) with the this compound solution (e.g., 0.8 µmol).[6]

-

Stir the mixture overnight at room temperature to facilitate the ligand exchange process. The strong Au-S bond will drive the replacement of the weakly adsorbed citrate ions.

-

To remove excess unbound ligand and displaced citrate, purify the functionalized AuNPs by centrifugation. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 14,000 rpm for 30 minutes).

-

Carefully remove the supernatant and re-disperse the nanoparticle pellet in ultrapure water.

-

Repeat the centrifugation and re-dispersion steps at least two more times to ensure thorough purification.

-

After the final wash, re-disperse the purified 1-Amino-2-propanethiol functionalized AuNPs in the desired buffer or ultrapure water for storage at 4°C.

Characterization of Functionalized AuNPs

a. UV-Vis Spectroscopy:

-

Acquire the UV-Vis spectrum of the AuNP solution before and after functionalization.

-

A slight red-shift in the surface plasmon resonance (SPR) peak (from ~520 nm to ~525-530 nm) indicates a change in the local dielectric environment of the nanoparticles, suggesting successful ligand exchange.[2]

b. Dynamic Light Scattering (DLS) and Zeta Potential:

-

Measure the hydrodynamic diameter and zeta potential of the AuNPs before and after functionalization.

-

An increase in the hydrodynamic diameter is expected due to the formation of the new ligand shell.

-

A shift in the zeta potential from negative (for citrate-capped AuNPs) towards a less negative or even positive value is a strong indicator of the presence of the amine groups on the surface.[7]

c. Fourier-Transform Infrared (FTIR) Spectroscopy:

-